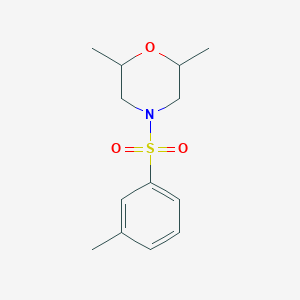

2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethyl-4-(3-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-10-5-4-6-13(7-10)18(15,16)14-8-11(2)17-12(3)9-14/h4-7,11-12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOLJCXCCXMRIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl 4 M Tolylsulfonyl Morpholine and Analogous Architectures

Synthesis of the 2,6-Dimethylmorpholine (B58159) Core.

Control and Separation of Cis/Trans Stereoisomers of 2,6-Dimethylmorpholine.

Chromatographic and Crystallization-Based Purification Techniques

The isolation and purification of the final product, 2,6-dimethyl-4-(m-tolylsulfonyl)morpholine, as well as its synthetic intermediates, are critical for obtaining material of high purity. Standard laboratory techniques such as column chromatography and crystallization are routinely employed.

Column Chromatography: This technique is used to separate the target compound from unreacted starting materials, reagents, and reaction byproducts. A slurry of silica (B1680970) gel (the stationary phase) is typically packed into a glass column. The crude reaction mixture is then loaded onto the top of the silica and eluted with a solvent system (the mobile phase). The choice of solvent system is crucial for effective separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). For N-sulfonylated morpholines, which are moderately polar compounds, common mobile phases consist of mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The fractions are collected and analyzed, and those containing the pure product are combined and concentrated under reduced pressure.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of sulfonamides include ethanol, isopropanol, ethyl acetate, and mixtures of these with water or alkanes. The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried to yield the purified product.

Strategies for N-Sulfonylation of Morpholine (B109124) Derivatives

The key step in forming the target molecule from its morpholine precursor is the creation of the N-S bond, a reaction known as N-sulfonylation.

The most common and direct method for the N-sulfonylation of secondary amines like 2,6-dimethylmorpholine involves its reaction with a sulfonyl chloride, in this case, m-toluenesulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net A variety of bases can be used, ranging from tertiary amines like triethylamine (B128534) or pyridine (B92270) to inorganic bases such as potassium carbonate or sodium hydroxide. The reaction is generally conducted in an inert solvent, for instance, dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), at temperatures ranging from 0 °C to room temperature. scholarsresearchlibrary.com The choice of base and solvent can influence the reaction rate and the ease of product isolation.

Table 1: Typical Conditions for Direct N-Sulfonylation of Morpholines

| Parameter | Description |

|---|---|

| Amine Substrate | 2,6-Dimethylmorpholine |

| Sulfonylating Agent | m-Toluenesulfonyl Chloride |

| Base | Triethylamine, Pyridine, K₂CO₃, NaOH |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile |

| Temperature | 0 °C to Room Temperature |

| Byproduct | Hydrochloride salt of the base (e.g., Triethylammonium chloride) |

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the morpholine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonylammonium intermediate. The base then facilitates the elimination of a proton and a chloride ion to yield the stable N-sulfonylated morpholine product.

While the direct N-sulfonylation described above is highly effective for forming the N-S bond, palladium catalysis plays a significant role in the synthesis of complex morpholine architectures that can subsequently be sulfonated. nih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, which can be integral to constructing the morpholine ring itself. nih.gov For instance, a palladium-catalyzed intramolecular carboamination or hydroamination can be a key step in synthesizing substituted morpholines from acyclic precursors. nih.govnih.gov Once the substituted morpholine is formed, it can be subjected to standard N-sulfonylation conditions.

Furthermore, palladium catalysis is instrumental in the synthesis of aryl sulfonamides, which are structurally related to the target molecule. researchgate.net Palladium-catalyzed methods have been developed for the direct sulfonylation of C-H bonds in certain aromatic systems, using sulfonyl chlorides as the sulfonylation source. researchgate.netnih.gov These advanced methods, while not directly forming the N-S bond in this case, highlight the versatility of palladium catalysis in synthesizing molecules containing sulfonyl groups and complex heterocyclic scaffolds. The application of such catalysis could be envisioned in alternative synthetic routes to analogous structures where the tolyl group is assembled via a cross-coupling reaction.

Achieving high yield and selectivity in the N-sulfonylation of 2,6-dimethylmorpholine requires careful optimization of several reaction parameters. The goal is to maximize the conversion of the starting materials to the desired product while minimizing the formation of byproducts and facilitating purification.

Key parameters for optimization include:

Stoichiometry: The molar ratio of the morpholine substrate, sulfonyl chloride, and base is critical. A slight excess of the sulfonyl chloride may be used to ensure complete consumption of the morpholine, but a large excess can complicate purification. The amount of base should be at least stoichiometric to the HCl produced.

Choice of Base: The strength and solubility of the base can affect the reaction rate. Stronger bases may accelerate the reaction but could also promote side reactions. The use of a solid-supported base can simplify workup, as it can be removed by simple filtration.

Solvent: The solvent's polarity can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

Temperature: While many sulfonylations proceed readily at room temperature, some may require cooling to control exothermic reactions or heating to drive the reaction to completion.

Addition Rate: Slow, dropwise addition of the sulfonyl chloride to the solution of the amine and base, particularly at low temperatures, can help to control the reaction's exothermicity and prevent the formation of impurities.

Table 2: Optimization Parameters for N-Sulfonylation

| Parameter | Low Setting | High Setting | Potential Impact on Yield/Selectivity |

|---|---|---|---|

| Temperature | 0 °C | 80 °C (Reflux) | Lower temperatures can increase selectivity; higher temperatures increase reaction rate. |

| Base Equivalents | 1.0 eq | 2.0 eq | Sufficient base is crucial to neutralize HCl; excess can help drive the reaction. |

| Concentration | 0.1 M | 1.0 M | Higher concentrations can increase reaction rates but may lead to side reactions or solubility issues. |

| Reaction Time | 1 hour | 24 hours | Must be sufficient for complete conversion, monitored by techniques like TLC or LC-MS. |

Computational modeling methods can also be employed to understand reaction mechanisms and predict optimal conditions, thereby streamlining the experimental optimization process. researchgate.net

Multi-Step Synthetic Sequences for this compound

Two primary strategies in multi-step synthesis are linear and convergent pathways. chemistnotes.compediaa.com

A plausible linear synthesis for this compound would be:

Step 1: Cyclization. Synthesis of the 2,6-dimethylmorpholine core. This is commonly achieved through the acid-catalyzed cyclization and dehydration of diisopropanolamine. google.com

Step 2: N-Sulfonylation. The direct sulfonylation of the resulting 2,6-dimethylmorpholine with m-toluenesulfonyl chloride, as described in section 2.2.1.

For a molecule like this compound, the distinction is less dramatic than for highly complex structures. However, a convergent approach would treat the synthesis of the 2,6-dimethylmorpholine precursor and the m-toluenesulfonyl chloride (if not commercially available) as separate synthetic endeavors. The final coupling step remains the same, but the strategic planning focuses on preparing the two key building blocks independently before their union. This approach is particularly advantageous if either of the fragments requires a lengthy synthetic sequence.

| Applicability | Well-suited for simpler molecules or when intermediates are unstable. | Preferred for complex molecules with distinct, synthesizable fragments. wikipedia.org |

Development of Efficient and Atom-Economical Routes

The pursuit of efficiency in chemical synthesis is driven by the need to reduce costs, minimize waste, and streamline production. Atom economy, a concept central to green chemistry, measures how efficiently reactants are converted into the desired product. monash.eduresearchgate.net Traditional multi-step syntheses often suffer from low atom economy, generating significant waste. numberanalytics.com Modern approaches prioritize catalytic reactions and one-pot procedures to maximize the incorporation of reactant atoms into the final structure. numberanalytics.commdpi.com

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, have emerged as a highly efficient strategy for synthesizing substituted morpholines. organic-chemistry.orgacs.org This approach avoids the lengthy separation and purification processes of intermediate compounds, saving time, solvents, and energy. For instance, a one-pot method for the diastereoselective synthesis of substituted morpholines utilizes a sequential palladium(0)-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization. organic-chemistry.orgacs.org This atom-economical method yields diversely substituted morpholines from readily available vinyloxiranes and amino-alcohols, with water as the sole byproduct. organic-chemistry.orgacs.org

Catalysis is fundamental to developing atom-economical routes. Transition metal catalysts, including those based on palladium, copper, and iron, are instrumental in forming the C-N and C-O bonds necessary for constructing the morpholine ring and for N-arylation/sulfonylation. organic-chemistry.orgnih.gov For example, palladium-catalyzed hydroamination reactions provide a stereoselective pathway to 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. researchgate.net Metal-free catalytic systems are also being explored; for example, an inexpensive ammonium (B1175870) persulfate salt can enable the reaction of aziridines with halogenated alcohols to produce morpholines through an SN2-type ring opening followed by cyclization. beilstein-journals.org

The table below summarizes various catalytic approaches for the synthesis of substituted morpholine cores, highlighting the efficiency and conditions of these modern methodologies.

| Catalyst System | Reactants | Key Features | Yield | Reference |

| Pd(0) / Fe(III) | Vinyloxiranes, Amino-alcohols | One-pot, atom-economical, diastereoselective | Good to Excellent | organic-chemistry.org |

| Cu(OTf)₂ | Aziridines, Halogenated alcohols | High yield and enantioselectivity | High | beilstein-journals.org |

| Ammonium Persulfate | Aziridines, Halogenated alcohols | Metal-free, one-pot strategy | Good | beilstein-journals.org |

| Palladium Acetate | Aromatic alkynes, Amines | Cascade reaction, air and moisture tolerant | 77-97% | nih.gov |

This table presents data on the synthesis of analogous morpholine structures, demonstrating principles applicable to the target compound.

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. monash.edu For the synthesis of this compound and its analogs, these principles are applied by selecting environmentally benign reagents and solvents, utilizing catalytic over stoichiometric reagents, and designing energy-efficient processes. mdpi.com

A significant advancement in the green synthesis of morpholines involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols. nih.gov This method offers substantial environmental and safety benefits over traditional routes that often use hazardous reagents like chloroacetyl chloride followed by hydride reductions. The ethylene sulfate-mediated approach is a two-step process that eliminates an entire step and the associated waste from the conventional three-step synthesis.

The choice of solvent is another critical aspect of green synthetic design. Many traditional organic solvents are volatile, toxic, and flammable. Research has focused on using greener alternatives, such as water, or minimizing solvent use altogether. ajgreenchem.com For instance, the synthesis of N-formylmorpholine, a stable and non-toxic compound, has been optimized to be used as a green solvent in other heterocyclic syntheses. ajgreenchem.com Ultrasound irradiation represents another green technique, as it can accelerate reaction rates, improve yields, and reduce the need for harsh conditions and volatile organic compounds (VOCs). researchgate.net

The principles of green chemistry are not merely theoretical but have practical applications that lead to more sustainable and economical synthetic routes. The table below outlines key green chemistry principles and their implementation in the synthesis of morpholine architectures.

| Green Chemistry Principle | Implementation in Morpholine Synthesis | Benefit | Reference |

| Atom Economy | Designing one-pot cascade reactions that incorporate most atoms from reactants into the final product. | Reduced waste, higher efficiency. | organic-chemistry.orgnih.gov |

| Use of Catalysis | Employing recyclable homogeneous or heterogeneous catalysts (e.g., Pd, Fe, acidic carbons) instead of stoichiometric reagents. | Lower energy consumption, less waste, high selectivity. | mdpi.comorganic-chemistry.org |

| Safer Solvents & Reagents | Replacing hazardous reagents (e.g., chloroacetyl chloride) with safer alternatives like ethylene sulfate. Using water or green solvents like N-formylmorpholine. | Reduced toxicity and environmental impact. | nih.govajgreenchem.com |

| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Shorter reaction times, energy savings. | mdpi.comresearchgate.net |

By integrating these efficient, atom-economical, and green principles, the synthesis of complex molecules like this compound can be achieved in a more sustainable and responsible manner.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 4 M Tolylsulfonyl Morpholine

Reactivity Profiles of the Morpholine (B109124) Ring System.

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, typically exhibits reactivity associated with secondary amines. However, in 2,6-dimethyl-4-(m-tolylsulfonyl)morpholine, the properties of the ring are significantly modulated by the attached dimethyl and m-tolylsulfonyl groups.

The 2,6-dimethylmorpholine (B58159) ring, like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. The presence of two methyl groups at the C-2 and C-6 positions introduces stereochemical considerations. These methyl groups can exist in either a cis or trans relationship. In the cis isomer, both methyl groups are on the same face of the ring, allowing for a conformation where both can occupy equatorial positions to minimize steric strain. In the trans isomer, the methyl groups are on opposite faces, forcing one to be axial and the other equatorial in any given chair conformation.

The chair conformation of the morpholine ring can undergo ring inversion, a process where one chair form converts to another. For the trans-2,6-dimethylmorpholine moiety, this inversion would interchange the axial and equatorial positions of the methyl groups. The energy barrier for this inversion is influenced by the steric hindrance encountered in the transition state. Variable temperature NMR studies on related dihydrodibenzothiepine derivatives show that such ring inversions can be observed and quantified, with activation free energies depending on intramolecular interactions. chemrxiv.org

Table 1: Conformational Preferences in Substituted Six-Membered Rings

| Substituent | Position | Preferred Orientation | Rationale |

| Methyl | C-2 / C-6 | Equatorial | Minimizes 1,3-diaxial steric interactions. sapub.org |

| m-Tolylsulfonyl | N-4 | Equatorial | Avoids significant steric clash with axial C-H bonds. |

| cis-Methyl groups | C-2 & C-6 | Di-equatorial | Most stable conformation for the cis isomer. nih.gov |

| trans-Methyl groups | C-2 & C-6 | Axial-equatorial | The ring will invert between two equivalent energy conformations. |

The nitrogen atom in a simple morpholine ring is nucleophilic due to the presence of a lone pair of electrons. It readily reacts with electrophiles such as alkyl halides. idc-online.com However, in this compound, the situation is drastically different. The m-tolylsulfonyl group is strongly electron-withdrawing, which delocalizes the nitrogen's lone pair across the sulfonyl group's oxygen atoms. This delocalization significantly reduces the electron density and, consequently, the nucleophilicity of the nitrogen atom.

As a result, the nitrogen in this sulfonamide is a very poor nucleophile and is generally unreactive towards common electrophiles under standard conditions. google.comrsc.org Reactions involving electrophilic attack at the nitrogen are highly unfavorable. Conversely, the nitrogen atom does not exhibit electrophilic character. While some highly reactive electrophilic moieties can react with amines, the sulfonamide nitrogen in this compound is not susceptible to nucleophilic attack. rsc.org

The m-tolylsulfonyl group exerts a profound electronic and steric influence on the morpholine ring. Electronically, its powerful electron-withdrawing nature deactivates the entire ring system. This effect reduces the susceptibility of the ring's C-H bonds to oxidation or other electrophilic attacks. The oxygen atom within the morpholine ring is also less Lewis basic due to this inductive withdrawal of electron density.

Sterically, the bulky sulfonyl group can hinder the approach of reagents to the morpholine ring, particularly to the axial positions on the adjacent carbons (C-2 and C-6). This steric shielding, combined with the electronic deactivation, renders the morpholine ring itself relatively inert to many chemical transformations that unsubstituted or N-alkylated morpholines might undergo.

Transformations Involving the m-Tolylsulfonyl Group.

While the sulfonyl group renders the morpholine moiety relatively unreactive, the sulfonyl group itself can be the site of chemical transformations or can be used to direct reactions on the tolyl ring.

The tolylsulfonyl (or tosyl) group is widely used as a protecting group for amines because of its stability. wikipedia.org Its removal, known as deprotection, requires harsh conditions to cleave the robust sulfur-nitrogen bond. A variety of methods have been developed for this purpose, broadly categorized into reductive and acidic cleavage. google.comgoogle.com

Reductive cleavage often employs powerful reducing agents. These reactions typically involve electron transfer to the sulfonamide to weaken the S-N bond. Acidic cleavage requires strong, non-nucleophilic acids, often at elevated temperatures. wikipedia.org

Table 2: Selected Methods for Deprotection of Arylsulfonamides

| Method | Reagents | Conditions | Comments |

| Reductive Cleavage | Sodium in liquid ammonia | Low temperature | Classic Birch reduction conditions. |

| Reductive Cleavage | Samarium(II) iodide (SmI₂) | Mild conditions | Useful for sensitive substrates. wikipedia.org |

| Reductive Cleavage | Alkali metal-silica gel material | Solid-phase reagents | Offers an alternative to dissolved metal reductions. google.com |

| Acidic Cleavage | HBr in acetic acid | Elevated temperature (70 °C) | Common but harsh conditions. wikipedia.org |

| Electrochemical | Hg cathode-free electrolysis | Neutral, mild conditions | An environmentally friendlier reductive method. researchgate.net |

Derivatization can occur at the tolyl ring. For instance, electrophilic aromatic substitution (e.g., nitration, halogenation) on the tolyl ring is possible, though the sulfonyl group's deactivating nature would direct incoming electrophiles to the positions meta to itself. More versatile derivatization is achieved through ortho-metalation, as discussed below. nih.gov

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The process involves a directing metalation group (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles. uwindsor.caorganic-chemistry.org

The N-sulfonyl group, as part of the N-aryl sulfonamide system, can function as a DMG. nih.gov In the case of this compound, the sulfonyl group can direct the lithiation of the m-tolyl ring. Deprotonation will occur at one of the two positions ortho to the sulfonyl group (the C-2 or C-6 position of the tolyl ring). The choice between these two positions would be influenced by the steric environment and the position of the methyl group. The resulting organolithium intermediate is a versatile synthon for introducing a variety of functional groups.

Table 3: General Scheme for Directed ortho-Metalation of an N-Aryl Sulfonamide

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Metalation | Strong base (e.g., n-BuLi, s-BuLi) in THF | ortho-lithiated aryl sulfonamide | Regioselective deprotonation of the aromatic ring. wikipedia.org |

| 2. Electrophilic Quench | Electrophile (E⁺), e.g., I₂, DMF, CO₂, R-CHO | ortho-functionalized aryl sulfonamide | Introduction of a new functional group at the ortho position. organic-chemistry.org |

This methodology provides a strategic route to synthesize specifically substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution reactions. nih.govnih.gov

Potential for Sulfonyl-Mediated Rearrangements or Fragmentations

The sulfonyl group in this compound is a robust functional group, and sulfonamides are generally stable compounds. chem-station.com However, under specific conditions, such as mass spectrometry or in the presence of certain reagents, rearrangements and fragmentations involving the sulfonyl moiety can be induced.

One potential fragmentation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. rsc.org This can be a significant fragmentation route in mass spectrometry, leading to the formation of ions corresponding to the morpholine and tolylsulfonyl moieties. rsc.orgresearchgate.net Another possibility is the extrusion of sulfur dioxide (SO2), which has been observed for some aromatic sulfonamides under collision-induced dissociation conditions. nih.gov This process often involves an intramolecular rearrangement where the aryl group migrates.

In the context of synthetic chemistry, rearrangements involving the tolylsulfonyl group are less common but can be envisioned. For instance, in the presence of strong bases, deprotonation of the carbon alpha to the sulfonyl group could potentially lead to a Smiles rearrangement if a suitable nucleophilic group were present elsewhere on the morpholine ring. However, in the case of this compound, the absence of such a group makes this unlikely.

Fragmentations can also be initiated by cleavage of the carbon-sulfur (C-S) bond of the tolyl group. rsc.org This would generate a tolyl radical or cation and a sulfonyl-containing fragment. The likelihood of these rearrangements and fragmentations is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts or high-energy sources.

Reactivity at the Aromatic m-Tolyl Moiety

The m-tolyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the two substituents on the ring: the methyl group and the sulfonylmorpholine group.

Electrophilic Aromatic Substitution Reactions

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org Conversely, the sulfonyl group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. pressbooks.pub In this compound, these two groups are in a meta-relationship to each other.

The directing effects of these two groups will determine the position of substitution for an incoming electrophile. The positions ortho and para to the methyl group are activated, while the positions ortho and para to the sulfonyl group are deactivated. The meta position relative to the sulfonyl group is the least deactivated. Therefore, the substitution pattern will be a result of the interplay of these directing effects.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the incoming electrophile would be directed to the positions that are ortho or para to the methyl group and meta to the sulfonyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the m-Tolyl Moiety

| Position | Relation to Methyl Group | Relation to Sulfonyl Group | Predicted Reactivity |

| 2 | ortho | ortho | Deactivated |

| 4 | para | ortho | Deactivated |

| 5 | meta | para | Deactivated |

| 6 | ortho | meta | Activated |

Based on this analysis, electrophilic substitution is most likely to occur at the 6-position, which is ortho to the activating methyl group and meta to the deactivating sulfonyl group.

Functionalization of the Methyl Group

The methyl group on the m-tolyl moiety can also be a site for chemical reactions, most notably free-radical halogenation. wikipedia.orglscollege.ac.in This reaction typically occurs under UV light or in the presence of a radical initiator. lscollege.ac.in The benzylic protons of the methyl group are susceptible to abstraction by a halogen radical, leading to the formation of a benzylic radical. This radical can then react with a halogen molecule to form a halomethyl derivative.

Further halogenation can occur to yield di- and tri-halomethyl groups. The resulting halomethyl groups are versatile synthetic intermediates that can be converted into other functional groups, such as alcohols, aldehydes, or carboxylic acids, through nucleophilic substitution or hydrolysis reactions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. This involves a combination of kinetic studies and the identification of reaction intermediates.

Kinetic Studies and Rate Law Determination

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the species involved in it. For electrophilic aromatic substitution on the m-tolyl ring, the rate of the reaction can be monitored by following the disappearance of a reactant or the appearance of a product over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy.

The rate law for the reaction can be determined by systematically varying the concentrations of the reactants and observing the effect on the reaction rate. For a typical electrophilic aromatic substitution, the rate is often dependent on the concentrations of both the aromatic substrate and the electrophile.

The general rate law can be expressed as:

Rate = k[this compound]^m[Electrophile]^n

Where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant. The determination of these orders provides insight into the molecularity of the rate-determining step. quora.com

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. In electrophilic aromatic substitution, the key intermediate is the arenium ion, or sigma complex, which is a carbocation formed by the attack of the electrophile on the aromatic ring. minia.edu.eg While often transient, these intermediates can sometimes be observed directly using spectroscopic techniques under specific conditions, such as low temperatures.

Alternatively, the presence of an intermediate can be inferred through trapping experiments. csbsju.edu In such an experiment, a trapping agent is added to the reaction mixture that can react with the intermediate to form a stable, characterizable product.

For reactions involving the sulfonyl group or the methyl group, other types of intermediates, such as radicals or other cationic species, may be involved. Spectroscopic methods like Electron Paramagnetic Resonance (EPR) can be used to detect radical intermediates. Mass spectrometry can also be a powerful tool for identifying and characterizing transient species in the gas phase. nih.gov

Table 2: Common Techniques for Mechanistic Elucidation

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Monitoring reaction kinetics |

| NMR Spectroscopy | Structural characterization of reactants, products, and sometimes intermediates |

| Mass Spectrometry | Identification of intermediates and fragmentation patterns |

| EPR Spectroscopy | Detection of radical intermediates |

| Computational Chemistry | Theoretical modeling of reaction pathways and intermediate structures |

| Isotope Labeling Studies | Tracing the fate of atoms throughout a reaction |

By combining these experimental and theoretical approaches, a detailed picture of the reaction mechanisms for this compound can be developed.

Isotopic Labeling Studies of this compound: Uncharted Territory in Mechanistic Chemistry

Detailed searches of scientific literature and chemical databases have revealed a significant gap in the current body of research: there is no available information on isotopic labeling studies conducted to investigate the reaction pathways of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 4 M Tolylsulfonyl Morpholine

Stereochemical Characterization.

The stereochemistry of 2,6-dimethyl-4-(m-tolylsulfonyl)morpholine is defined by the spatial arrangement of the two methyl groups on the morpholine (B109124) ring and the conformational preference of the ring itself. The cis and trans diastereomers arise from the relative orientation of these methyl groups. Advanced spectroscopic methods are pivotal in distinguishing between these isomers and understanding their conformational dynamics.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of this compound. The analysis of ¹H and ¹³C NMR spectra, along with various 2D NMR experiments, provides unambiguous assignment of all proton and carbon signals and offers deep insights into the molecule's conformation. nih.gov

Due to the lack of direct experimental data for this compound, the following table presents predicted ¹H NMR chemical shifts based on the analysis of structurally similar compounds, such as 4-tosylmorpholine and various 2,6-dimethylmorpholine (B58159) derivatives. rsc.org The morpholine ring is expected to adopt a chair conformation.

Predicted ¹H NMR Chemical Shift Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2/H-6 (axial) | 3.8 - 4.0 | m | - |

| H-2/H-6 (equatorial) | 2.8 - 3.0 | m | - |

| H-3/H-5 (axial) | 3.5 - 3.7 | m | - |

| H-3/H-5 (equatorial) | 2.5 - 2.7 | m | - |

| 2/6-CH₃ | 1.1 - 1.3 | d | J ≈ 6-7 |

| m-tolyl CH₃ | 2.4 - 2.5 | s | - |

| Aromatic H | 7.3 - 7.8 | m | - |

Predicted ¹³C NMR Chemical Shift Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2/C-6 | 68 - 72 |

| C-3/C-5 | 48 - 52 |

| 2/6-CH₃ | 18 - 22 |

| m-tolyl CH₃ | 20 - 22 |

| Aromatic C | 125 - 145 |

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of the proton and carbon signals of this compound. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. sdsu.edu For instance, it would show correlations between the methine protons at C-2 and C-6 and the adjacent methylene (B1212753) protons at C-3 and C-5, respectively. It would also confirm the coupling between the methine protons and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to assign the carbon signals for C-2/C-6, C-3/C-5, the morpholine methyl groups, and the tolyl methyl group based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. nih.gov For the cis isomer, a strong NOE is expected between the axial protons at C-2 and C-6 and the axial protons at C-3 and C-5. For the trans isomer, with one axial and one equatorial methyl group, a different set of NOE correlations would be observed, allowing for the unambiguous determination of the relative stereochemistry.

The morpholine ring in this compound is expected to exist predominantly in a chair conformation. However, this ring can undergo a ring-flip process, leading to a conformational equilibrium between two chair forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such dynamic processes. libretexts.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the ring flip is fast on the NMR timescale, averaged signals for the axial and equatorial protons would be observed. As the temperature is lowered, the rate of the ring flip decreases, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons would decoalesce into separate, sharp signals. Analysis of the line shapes as a function of temperature allows for the determination of the activation energy (ΔG‡) for the ring-flip process.

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although no specific crystal structure for this compound is publicly available, analysis of related structures allows for a detailed prediction of its solid-state conformation.

The morpholine ring is anticipated to adopt a chair conformation. In the case of the cis-isomer, both methyl groups would likely occupy equatorial positions to minimize steric hindrance. The bulky m-tolylsulfonyl group attached to the nitrogen atom would also preferentially occupy an equatorial position. The bond lengths and angles within the morpholine ring and the sulfonyl group are expected to be consistent with standard values for such functional groups. The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds.

Predicted Crystallographic Parameters

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for racemic mixture) |

| Morpholine Ring Conformation | Chair |

| C-N-S bond angle | ~118-122° |

| S-N bond length | ~1.65 Å |

| S=O bond length | ~1.43 Å |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. triprinceton.orgscitepress.org These techniques are excellent for identifying the key functional groups present in this compound and can also offer insights into its conformational state. acs.orgnih.gov

The vibrational spectrum of this compound will be dominated by the characteristic absorptions of the sulfonyl group, the morpholine ring, and the tolyl group.

Sulfonyl Group (SO₂): Strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net

Morpholine Ring: The C-O-C and C-N-C stretching and bending vibrations of the morpholine ring will give rise to a series of bands in the fingerprint region. nih.gov

Tolyl Group: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations will be characteristic of the meta-substitution pattern.

Methyl Groups: C-H stretching and bending vibrations of the methyl groups on the morpholine ring and the tolyl group will also be present.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| SO₂ | Asymmetric Stretch | 1340 - 1370 | Weak |

| SO₂ | Symmetric Stretch | 1150 - 1180 | Medium |

| C-O-C | Asymmetric Stretch | 1110 - 1130 | Medium |

| C-N-S | Stretch | 900 - 950 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. preprints.orgresearchgate.net The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight.

The fragmentation of N-sulfonylmorpholine derivatives is often characterized by cleavage of the S-N bond. researchgate.netnih.gov Key fragmentation pathways for this compound are predicted to include:

Cleavage of the S-N bond: This would lead to the formation of the m-tolylsulfonyl cation ([CH₃C₆H₄SO₂]⁺) and the 2,6-dimethylmorpholine radical cation.

Loss of SO₂: A common fragmentation pathway for arylsulfonamides involves the extrusion of sulfur dioxide. nih.gov

Fragmentation of the morpholine ring: The 2,6-dimethylmorpholine fragment can undergo further fragmentation, such as the loss of a methyl group or ring cleavage.

Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 269 | [M]⁺· (Molecular Ion) |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 114 | [C₆H₁₂NO]⁺ (2,6-dimethylmorpholine fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 99 | [C₅H₉NO]⁺ (Fragment from morpholine ring) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration.

Due to the absence of research data, a discussion on the application of chiroptical methods to assess the enantiomeric purity and determine the absolute configuration of this compound cannot be formulated. Similarly, the creation of data tables with specific values such as Cotton effects, molar ellipticity, or specific rotation is not possible.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 M Tolylsulfonyl Morpholine

Reaction Mechanism Prediction and Energetic Landscape Mapping

Solvation Models and Their Impact on Reactivity:The influence of different solvents on the reactivity of 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine has not been computationally modeled or reported.

While computational studies exist for other morpholine (B109124) derivatives, the strict focus on this compound, as per the user's instructions, prevents the inclusion of data from related but distinct chemical entities. Future research may address the computational and theoretical aspects of this specific compound, at which point a detailed analysis as outlined could be conducted.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a powerful tool for the structural elucidation of novel compounds and for the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a common practice in chemical research. Typically, this involves geometry optimization of the molecule's structure followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). The calculated shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts for This compound would resemble the following:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Data not available |

| H2 | Data not available | - |

| C3 | - | Data not available |

| H3a | Data not available | - |

| H3b | Data not available | - |

| C5 | - | Data not available |

| H5a | Data not available | - |

| H5b | Data not available | - |

| C6 | - | Data not available |

| H6 | Data not available | - |

| C-CH₃ (at C2/C6) | - | Data not available |

| H-CH₃ (at C2/C6) | Data not available | - |

| C1' (Tolyl) | - | Data not available |

| C2' (Tolyl) | - | Data not available |

| H2' (Tolyl) | Data not available | - |

| C3' (Tolyl) | - | Data not available |

| C4' (Tolyl) | - | Data not available |

| H4' (Tolyl) | Data not available | - |

| C5' (Tolyl) | - | Data not available |

| H5' (Tolyl) | Data not available | - |

| C6' (Tolyl) | - | Data not available |

| H6' (Tolyl) | Data not available | - |

| C-CH₃ (Tolyl) | - | Data not available |

| H-CH₃ (Tolyl) | Data not available | - |

Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural information.

Computational methods are also employed to simulate vibrational spectra, such as infrared (IR) and Raman spectra. This is achieved by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. The results are often scaled by an empirical factor to better match experimental data.

A table of predicted vibrational frequencies for This compound would typically include:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity | Assignment |

| 1 | Data not available | Data not available | e.g., C-H stretch |

| 2 | Data not available | Data not available | e.g., S=O stretch |

| 3 | Data not available | Data not available | e.g., C-N stretch |

| ... | Data not available | Data not available | ... |

Stereochemical Stability and Interconversion Barrier Calculations

For molecules with stereocenters and conformational flexibility, such as This compound , computational chemistry can be used to assess the relative stability of different stereoisomers and conformers. The morpholine ring can exist in various conformations, such as chair and boat forms, and the substituents can be in axial or equatorial positions.

Calculations of the potential energy surface can identify the minimum energy conformations and the transition states that connect them. The energy difference between a stable conformer and a transition state represents the energy barrier for interconversion.

A representative data table for such an analysis would include:

| Conformer/Isomer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Chair (cis, eq-eq) | Data not available | Data not available |

| Chair (trans, eq-ax) | Data not available | Data not available |

| Twist-boat | Data not available | Data not available |

Potential Applications in Organic Synthesis and Materials Science Non Biological

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral morpholine (B109124) derivatives are recognized for their potential use as chiral auxiliaries or as ligands in asymmetric catalysis, owing to their rigid conformational structure and the presence of heteroatoms that can coordinate with metal centers. These features are crucial for inducing stereoselectivity in chemical reactions. However, a detailed search of scientific literature did not yield any specific studies or data on the application of 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine for this purpose. There are no available research findings that describe its use to control the stereochemical outcome of a reaction or its function as a chiral ligand in any catalytic process.

As a Synthetic Intermediate for Non-Biological Target Molecules

Morpholine and its derivatives are versatile intermediates in organic synthesis, serving as building blocks for a wide range of more complex molecules. The functional groups on the morpholine ring can be modified to construct various chemical structures.

Applications in Polymer Chemistry and Materials Science

The field of polymer chemistry often utilizes amine and heterocyclic compounds for various functions, including catalysis and as components of advanced materials.

As a Catalyst in Polymerization Reactions (e.g., urethane (B1682113) formation)

Tertiary amines, including some morpholine derivatives, are well-known catalysts for polymerization reactions, such as the formation of polyurethanes. They facilitate the reaction between isocyanates and polyols. Despite this general application for the morpholine class, no studies were found that specifically investigate or report the catalytic activity of this compound in urethane formation or any other polymerization reaction. Data on its efficiency, reaction kinetics, or influence on polymer properties is not documented.

Components in Advanced Polymeric Materials

There is no available research indicating that this compound has been incorporated as a monomer or additive into advanced polymeric materials. The scientific literature lacks any reports on its use to enhance thermal stability, mechanical properties, or other functional characteristics of polymers.

Role as a Corrosion Inhibitor in Industrial Processes

Morpholine and many of its derivatives are widely used as corrosion inhibitors, especially in boiler water and steam systems, due to their ability to neutralize acidic components and form protective films on metal surfaces. They are effective in preventing the corrosion of metals like steel. However, no specific experimental data or theoretical studies could be found that evaluate the efficacy of this compound as a corrosion inhibitor. Its performance, mechanism of action, and potential application in industrial settings have not been reported.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The synthesis of N-sulfonylated morpholines typically involves the reaction of a morpholine (B109124) derivative with a sulfonyl chloride. Future research should focus on developing greener and more economical synthetic pathways for 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine.

Key Research Objectives:

Alternative Sulfonating Agents: Exploration of alternatives to m-toluenesulfonyl chloride, which can be moisture-sensitive and produce corrosive HCl as a byproduct. Research into solid-supported sulfonating reagents or enzymatic sulfonation could offer milder and more environmentally friendly options.

Catalytic Approaches: Developing catalytic methods for the N-sulfonylation of 2,6-dimethylmorpholine (B58159) could reduce the need for stoichiometric reagents and bases, thereby minimizing waste.

One-Pot Syntheses: Designing a "one-pot" process starting from precursors of 2,6-dimethylmorpholine, such as diisopropanolamine, could significantly improve efficiency and reduce costs associated with intermediate purification steps. google.comjustia.com

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents instead of conventional volatile organic compounds (VOCs) would align the synthesis with the principles of green chemistry.

| Research Direction | Potential Advantage | Related Precedent |

| Use of Greener Sulfonating Agents | Reduced hazardous byproducts, milder conditions. | General trends in green chemistry. |

| Catalytic N-Sulfonylation | Lower reagent loading, reduced waste. | Established catalytic amidation/sulfonamidation reactions. |

| One-Pot Synthesis from Precursors | Increased step economy, lower cost. | Multi-step syntheses of complex molecules. chemrxiv.org |

| Employment of Green Solvents | Reduced environmental impact and improved safety. | Water-based synthesis of N-sulfenyl sulfoximines. researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the N-sulfonylmorpholine scaffold is an area ripe for exploration. The interplay between the morpholine ring and the electron-withdrawing tolylsulfonyl group could lead to novel chemical transformations.

Key Research Objectives:

Directed C-H Functionalization: Investigating the potential of the m-tolylsulfonyl group to act as a directing group for the regioselective C-H activation and functionalization of the morpholine or tolyl rings.

Sulfonyl Group as a Leaving Group: Exploring conditions under which the tolylsulfonyl group can act as a leaving group in cross-coupling reactions, which would enable the use of the molecule as a morpholine-transfer agent. acs.org

Ring-Opening and Rearrangement Reactions: Studying the stability of the morpholine ring under various conditions (e.g., reductive, oxidative, thermal) to discover novel ring-opening or rearrangement pathways, yielding new molecular scaffolds.

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive unique transformations that are not accessible through traditional thermal methods, potentially leading to new reaction pathways and molecular diversity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Adapting the synthesis of this compound to continuous flow and automated platforms presents a significant opportunity to improve efficiency, safety, and scalability.

Key Research Objectives:

Development of a Continuous Flow Synthesis: Designing a flow reactor setup for the reaction between 2,6-dimethylmorpholine and m-toluenesulfonyl chloride could offer superior control over reaction parameters like temperature and mixing, which is particularly important for potentially exothermic sulfonylation reactions. acs.orgrsc.orgresearchgate.net This approach has been successfully applied to the synthesis of various sulfonamides and sulfonylureas. google.com

Automated Library Synthesis: Integrating this flow process into an automated synthesis platform would enable the rapid generation of a library of analogous compounds by varying the morpholine and sulfonyl chloride building blocks. researchgate.netacs.orgresearchgate.net This could accelerate the discovery of structure-activity relationships for various applications.

In-line Purification and Analysis: Incorporating in-line purification (e.g., solid-phase extraction, liquid-liquid separation) and analytical techniques (e.g., NMR, IR, HPLC) into the flow system would allow for real-time monitoring and isolation of the pure product, streamlining the entire manufacturing process.

Advanced Computational Methodologies for Predictive Material Design

Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of new materials without costly and time-consuming laboratory experiments.

Key Research Objectives:

Conformational Analysis: Performing detailed computational studies to understand the conformational landscape of the molecule. nih.govnih.gov The orientation of the tolylsulfonyl group relative to the dimethylmorpholine ring will significantly impact its intermolecular interactions and solid-state packing.

Prediction of Electronic and Physicochemical Properties: Using methods like Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) and physicochemical properties (e.g., solubility, lipophilicity), which are crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Materials Informatics and AI: Employing machine learning and AI algorithms to predict the properties of materials based on the structure of this compound. mit.edumit.edu This could involve predicting its performance as a component in polymers, electrolytes, or other advanced materials. nih.gov

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state dictates many of a material's bulk properties. A thorough investigation of the solid-state characteristics of this compound is essential for any potential application as a solid material.

Key Research Objectives:

Single Crystal X-ray Diffraction: Obtaining a single crystal structure would provide definitive information about the molecule's three-dimensional conformation and how it packs in the crystal lattice.

Polymorphism Screening: Conducting comprehensive screening to identify different crystalline forms (polymorphs). researchgate.netnih.gov Polymorphism is a common phenomenon in sulfonamides and can significantly affect properties like solubility, melting point, and stability. acs.orgresearchgate.netproquest.com

Characterization of Polymorphs: Utilizing techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR to characterize each polymorphic form and determine their relative thermodynamic stabilities.

Co-crystallization Studies: Exploring the formation of co-crystals with other molecules to modify the physicochemical properties of this compound in a controlled manner, for example, to enhance solubility or thermal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethyl-4-(m-tolylsulfonyl)morpholine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is synthesized via coupling reactions between a morpholine precursor and m-toluenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride), temperature (0–25°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Adjusting solvent polarity and catalyst choice (e.g., DMAP for accelerated coupling) can further enhance efficiency .

Q. How can the stereochemical configuration and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to assign stereochemistry and detect substituent positions. X-ray crystallography resolves absolute configuration, while FT-IR verifies sulfonyl group presence (S=O stretching at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₄H₂₁NO₃S) and isotopic patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against Gram+/− bacteria, fungi). Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293). Enzymatic inhibition studies (e.g., kinase or protease panels) identify potential targets. Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological efficacy?

- Methodological Answer : Systematically vary substituents on the morpholine ring (e.g., replace methyl groups with ethyl or halogens) and the m-tolylsulfonyl moiety (e.g., nitro or trifluoromethyl groups). Compare bioactivity data to identify critical functional groups. For example, electron-withdrawing groups on the sulfonyl aromatic ring may enhance enzyme inhibition by stabilizing ligand-receptor interactions .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., dihydropteroate synthase for antimicrobial activity). Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability. Use QSAR models to correlate structural descriptors (logP, polar surface area) with activity data. Prioritize targets with binding affinities ≤−8.0 kcal/mol and low RMSD values .

Q. How should researchers address contradictory data in biological activity across similar morpholine derivatives?

- Methodological Answer : Re-evaluate experimental conditions (e.g., cell line variability, assay protocols). Compare logD and solubility profiles to account for bioavailability differences. For example, methyl substitutions on morpholine may improve membrane permeability but reduce solubility, leading to false negatives in aqueous assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What mechanistic studies elucidate the role of the sulfonyl group in modulating biological activity?

- Methodological Answer : Synthesize analogs lacking the sulfonyl group or replacing it with carbonyl/sulfonamide moieties. Compare inhibitory potency in enzymatic assays (e.g., IC₅₀ shifts). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. The sulfonyl group’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues, as seen in similar sulfonamide inhibitors .

Q. How can in vivo toxicity and pharmacokinetic profiles be systematically assessed?

- Methodological Answer : Conduct acute toxicity studies in rodent models (OECD 423 guidelines) to determine LD₅₀. Evaluate pharmacokinetics via IV/oral administration: measure plasma concentration (LC-MS/MS), half-life, and tissue distribution. Assess metabolic stability using liver microsomes. Toxicity endpoints (histopathology, serum biomarkers) and CYP450 inhibition assays identify safety risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.